REACTION_CXSMILES
|
[O:1]1[C:3]2([CH2:8][CH2:7][N:6]([C:9]([O:11][CH2:12][C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[O:10])[CH2:5][CH2:4]2)[CH2:2]1.[F:19][C:20]1[CH:26]=[CH:25][C:23]([NH2:24])=[CH:22][CH:21]=1.Cl([O-])(=O)(=O)=O.[Li+]>>[F:19][C:20]1[CH:26]=[CH:25][C:23]([NH:24][CH2:2][C:3]2([OH:1])[CH2:8][CH2:7][N:6]([C:9]([O:11][CH2:12][C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[O:10])[CH2:5][CH2:4]2)=[CH:22][CH:21]=1 |f:2.3|
|
Name
|
product
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.98 g
|
Type
|
reactant
|
Smiles
|
O1CC12CCN(CC2)C(=O)OCC2=CC=CC=C2
|
Name
|
|
Quantity
|
889 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
960 mg
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)[O-].[Li+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C=C1)NCC1(CCN(CC1)C(=O)OCC1=CC=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |